4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde
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Overview
Description
4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a tert-butyl group, a fluoro group, and a formyl group, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a potential lead compound for drug development.
- Used in the design of new therapeutic agents targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
- The primary targets of Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate include:
- Death-associated protein kinase 3 (DAPK3) : This kinase plays a role in cell survival, apoptosis, and autophagy regulation .
- Tyrosine-protein kinases JAK1, JAK2, and JAK3 : These kinases are involved in cytokine signaling pathways, immune responses, and hematopoiesis .
- Non-receptor tyrosine-protein kinase TYK2 : TYK2 is part of the JAK-STAT pathway and contributes to immune responses .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-fluoro-4-formylbenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Protection of Piperazine: Piperazine is reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.
Substitution Reaction: The protected piperazine is then reacted with 2-fluoro-4-formylbenzene under suitable conditions to introduce the fluoro and formyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tert-butyl 4-(2-fluoro-4-carboxyphenyl)piperazine-1-carboxylate.
Reduction: Tert-butyl 4-(2-fluoro-4-hydroxymethylphenyl)piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have different substituents on the piperazine ring, leading to variations in their chemical reactivity and biological activities.
- Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate has a trifluoromethyl group instead of a fluoro group, which can significantly alter its physicochemical properties and biological interactions.
4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde stands out due to its unique combination of substituents, providing a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHULRHKHBHDEIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609794 |
Source
|
Record name | tert-Butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501126-37-0 |
Source
|
Record name | tert-Butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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